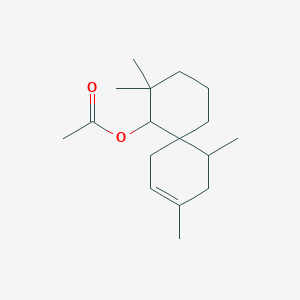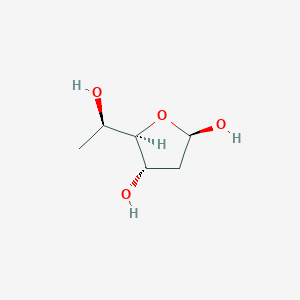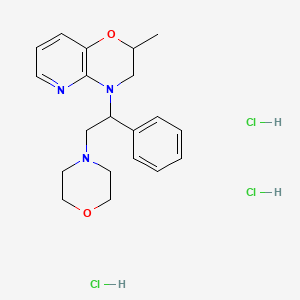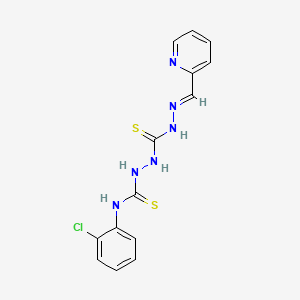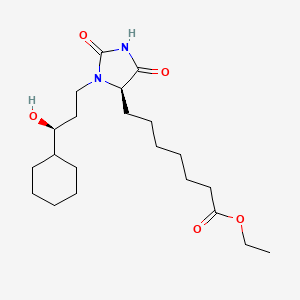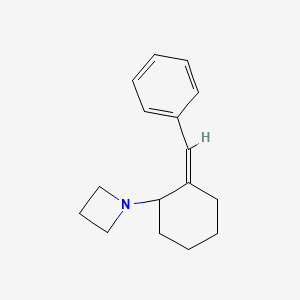
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability characteristics. Azetidines have garnered interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, utilizing light energy to drive the formation of the azetidine ring. The reaction conditions often involve the use of specific solvents and catalysts to optimize yield and selectivity.
Another common synthetic route involves the aza-Michael addition, which constructs C–N bonds by adding amines to α,β-unsaturated carbonyl compounds . This method is versatile and can be applied to various substrates, making it a valuable tool in the synthesis of azetidines.
Industrial Production Methods
Industrial production of azetidines often relies on scalable synthetic routes that can be optimized for high yield and purity. The aza Paternò–Büchi reaction and aza-Michael addition are both amenable to industrial-scale synthesis, provided that the reaction conditions are carefully controlled. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and safety of azetidine production.
化学反応の分析
Types of Reactions
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as peroxides or oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in solvents such as acetic acid or dichloromethane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst. These reactions are often conducted in solvents like tetrahydrofuran or ethanol.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. These reactions are typically performed in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups, onto the azetidine ring.
科学的研究の応用
作用機序
The mechanism of action of azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring imparts unique reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects. For example, azetidines can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
類似化合物との比較
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity compared to azetidines.
Piperidine: A six-membered nitrogen-containing heterocycle with even less ring strain and distinct chemical properties.
Morpholine: A six-membered heterocycle containing both nitrogen and oxygen, with unique solubility and reactivity characteristics.
The uniqueness of azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- lies in its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
102092-12-6 |
|---|---|
分子式 |
C16H21N |
分子量 |
227.34 g/mol |
IUPAC名 |
1-[(2Z)-2-benzylidenecyclohexyl]azetidine |
InChI |
InChI=1S/C16H21N/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17/h1-3,7-8,13,16H,4-6,9-12H2/b15-13- |
InChIキー |
DOWWDQZIFWLREB-SQFISAMPSA-N |
異性体SMILES |
C1CC/C(=C/C2=CC=CC=C2)/C(C1)N3CCC3 |
正規SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


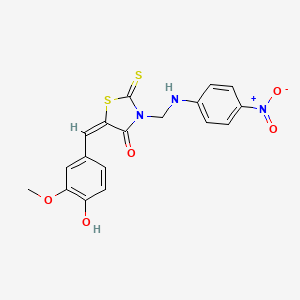
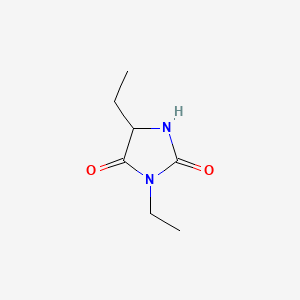

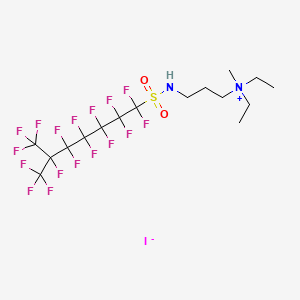
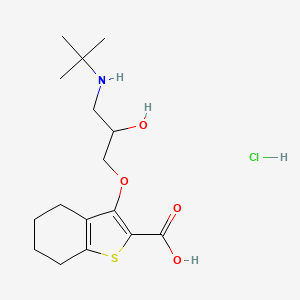
![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)
